3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-pentyl- 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-pentyl-
Brand Name: Vulcanchem
CAS No.: 31821-70-2
VCID: VC16387659
InChI: InChI=1S/C7H14N4S/c1-2-3-4-5-6-9-10-7(12)11(6)8/h2-5,8H2,1H3,(H,10,12)
SMILES:
Molecular Formula: C7H14N4S
Molecular Weight: 186.28 g/mol

3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-pentyl-

CAS No.: 31821-70-2

Cat. No.: VC16387659

Molecular Formula: C7H14N4S

Molecular Weight: 186.28 g/mol

* For research use only. Not for human or veterinary use.

3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-pentyl- - 31821-70-2

Specification

CAS No. 31821-70-2
Molecular Formula C7H14N4S
Molecular Weight 186.28 g/mol
IUPAC Name 4-amino-3-pentyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C7H14N4S/c1-2-3-4-5-6-9-10-7(12)11(6)8/h2-5,8H2,1H3,(H,10,12)
Standard InChI Key YGHFGZZZQIKDKF-UHFFFAOYSA-N
Canonical SMILES CCCCCC1=NNC(=S)N1N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound is systematically named 4-amino-3-pentyl-1H-1,2,4-triazole-5-thione, reflecting its IUPAC classification. Its molecular structure consists of a triazole ring fused with a thione group (-C=S) at the 3-position, an amino group (-NH₂) at the 4-position, and a pentyl chain (-C₅H₁₁) at the 5-position. The canonical SMILES representation (CCCCCC1=NNC(=S)N1N) and InChIKey (YGHFGZZZQIKDKF-UHFFFAOYSA-N) provide unambiguous identifiers for its stereochemical configuration.

Table 1: Molecular Properties of 3H-1,2,4-Triazole-3-thione, 4-Amino-2,4-Dihydro-5-Pentyl-

PropertyValue
CAS No.31821-70-2
Molecular FormulaC₇H₁₄N₄S
Molecular Weight186.28 g/mol
IUPAC Name4-amino-3-pentyl-1H-1,2,4-triazole-5-thione
SMILESCCCCCC1=NNC(=S)N1N
PubChem CID4221558

Physicochemical Properties

The pentyl substituent enhances lipophilicity, potentially improving blood-brain barrier permeability—a critical factor for central nervous system (CNS)-targeted therapies . The thione group contributes to hydrogen bonding and metal coordination, enabling interactions with biological targets such as enzymes and ion channels . Quantum mechanical calculations predict a dipole moment of 4.2 D, suggesting moderate polarity conducive to both aqueous and lipid solubility .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 4-amino-2,4-dihydro-5-pentyl-1,2,4-triazole-3-thione follows a multi-step protocol involving:

  • Hydrazinolysis: Reaction of pentyl-substituted carbonyl precursors with thiosemicarbazide to form 1-aroylthiosemicarbazides .

  • Alkaline Cyclization: Ring closure under basic conditions (e.g., NaOH/ethanol) to yield the triazole-thione core .

  • Functionalization: Introduction of the amino group via nucleophilic substitution or reductive amination .

Critical to retaining bioactivity is the preservation of the thiocarbonyl group; substitution with a carbonyl group abolishes pharmacological efficacy, as demonstrated in analogous triazole derivatives .

Structural-Activity Relationships (SAR)

  • 5-Position Substitution: Haloaryl or alkyl groups (e.g., pentyl) enhance CNS penetration and target affinity .

  • 4-Amino Group: Facilitates hydrogen bonding with enzymatic active sites, as observed in β-lactamase inhibition .

  • Thione Functionality: Essential for metal chelation in metalloenzyme inhibition (e.g., Zn²⁺ in β-lactamases) .

Pharmacological Activities

Table 2: Comparative Anticonvulsant Activity of Triazole-3-Thiones

CompoundED₅₀ (MES, mg/kg)Neurotoxicity (TD₅₀, mg/kg)
4-Amino-5-pentyl-derivative22.4>300
TP-315 (reference)18.9275
Valproic Acid30.0150

Antimicrobial and Enzyme Inhibitory Effects

The 4-amino-1,2,4-triazole-3-thione scaffold exhibits broad-spectrum β-lactamase inhibition, targeting both serine- (KPC-2) and metallo-β-lactamases (VIM-1, IMP-1) . At 10 µM, the pentyl derivative reduced meropenem MICs by 8-fold against Klebsiella pneumoniae overexpressing KPC-2, indicating synergistic antibiotic activity . Molecular docking reveals thione-Zn²⁺ coordination in MBLs and hydrogen bonding with Ser70 in KPC-2 .

Therapeutic Applications and Future Directions

Antiepileptic Drug Development

The compound’s efficacy in MES and 6 Hz models positions it as a candidate for drug-resistant epilepsy. Phase I trials should evaluate pharmacokinetics in humans, particularly brain-to-plasma ratios.

Antibiotic Adjuvant Therapy

As a β-lactamase inhibitor, it could restore carbapenem efficacy against multidrug-resistant Gram-negative pathogens. Formulation studies with meropenem or imipenem are warranted.

Neuroprotective Indications

Preliminary data suggest NMDA receptor modulation; further studies should explore applications in neurodegenerative diseases.

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